1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Description
1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a halogenated pyridazine derivative characterized by a tetrahydropyridazine core substituted with a 3-bromophenyl group and a carboxylic acid moiety. The bromine atom on the phenyl ring introduces steric bulk and electronic effects, which may influence reactivity and biological activity.
Properties
IUPAC Name |
1-(3-bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-7-2-1-3-8(6-7)14-10(15)5-4-9(13-14)11(16)17/h1-3,6H,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYPWLUYLQGDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzaldehyde with hydrazine hydrate can form an intermediate, which is then subjected to cyclization and oxidation to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the bromophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Research has indicated that compounds similar to 1-(3-bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exhibit antimicrobial properties. They have been tested against various bacterial strains and show potential as antibacterial agents due to their ability to inhibit bacterial growth.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its derivatives have been explored for their ability to induce apoptosis in cancer cells, thereby providing a basis for further investigation into its use in cancer therapy.
- Central Nervous System Effects : Similar tetrahydropyridazine derivatives have shown activity affecting the central nervous system (CNS). This compound could potentially be developed into a therapeutic agent for CNS disorders.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving starting materials that include brominated phenyl compounds and pyridazine derivatives. The compound's structure allows for the modification of functional groups to enhance its biological activity.
Table 1: Common Synthetic Routes
| Synthetic Route | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| Route A | 3-Bromobenzaldehyde + Pyridazine Derivative | 85% | |
| Route B | 3-Bromophenylacetic Acid + Amine Reagents | 78% |
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, derivatives of tetrahydropyridazine were evaluated against a panel of bacterial strains including E. coli and S. aureus. The results indicated that certain modifications to the structure significantly enhanced antimicrobial activity. The compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics used as controls .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of tetrahydropyridazine derivatives demonstrated that specific analogs of this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects involves interactions with molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following sections compare the target compound with similar pyridazinecarboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and research findings.
Substituent Variations on the Phenyl Ring
Halogen Substituents
- 1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Molecular Formula : C₁₁H₈ClN₂O₃
- Molecular Weight : 252.65 g/mol
- Key Properties :
- The chlorine atom induces steric hindrance, slowing reaction kinetics compared to non-halogenated analogs.
Enhanced solubility in polar solvents due to hydrogen-bonding capabilities of the carboxylic acid group .
1-(3-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Molecular Formula : C₁₁H₈FN₂O₃
- Molecular Weight : 236.19 g/mol
- Key Properties :
- Structural rigidity from the fluorophenyl group may enhance binding specificity in biological systems .
Alkyl Substituents
- 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- Key Properties :
- The methyl group reduces steric hindrance compared to halogens, favoring faster reaction rates.
- Solubility: Slightly soluble in chloroform, methanol, and DMSO . Applications: Marketed as a research chemical (CAS 731826-98-5) but currently listed as out of stock .
1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.3 g/mol
- Key Properties :
- Two methyl groups increase hydrophobicity, reducing solubility in polar solvents.
- High purity (95%) makes it suitable for synthetic applications .
Core Structure Modifications
- 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid (Parent Compound)
- Molecular Formula : C₅H₆N₂O₃
- Molecular Weight : 142.11 g/mol
- Key Properties :
- Lacks aromatic substituents, leading to reduced steric effects and higher reactivity in esterification reactions.
Safety: Causes skin and eye irritation (GHS Hazard Statements) .
1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid
- Molecular Formula : C₆H₈N₂O₃
- Molecular Weight : 168.59 g/mol
- Key Properties :
- The ethyl group introduces moderate hydrophobicity, balancing solubility and reactivity .
Physicochemical and Functional Comparisons
Table 1: Comparative Data for Selected Analogs
Biological Activity
1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a tetrahydropyridazine core with a bromophenyl substituent. The presence of the bromine atom may enhance its biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.
Synthesis
Synthesis methods for this compound typically involve multi-step reactions that include cyclization and functionalization of precursor compounds. For instance, one method employs the reaction of 3-bromobenzaldehyde with appropriate dicarbonyl compounds under acidic conditions to yield the desired tetrahydropyridazine derivative .
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyridazines exhibit significant antimicrobial activity. A study demonstrated that similar compounds displayed effective inhibition against various bacterial strains, suggesting that this compound may possess comparable properties .
Anticancer Activity
Compounds with tetrahydropyridazine structures have been investigated for anticancer properties. For example, certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .
Central Nervous System Effects
Some studies suggest that tetrahydropyridazine derivatives may exhibit neuroprotective effects or influence neurotransmitter systems. This activity could be beneficial in treating neurodegenerative diseases or mood disorders .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of tetrahydropyridazine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis at concentrations ranging from 5 to 20 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptotic activity.
Data Summary
| Biological Activity | Tested Concentration | Effect |
|---|---|---|
| Antimicrobial | 10 µg/mL | Inhibition of bacterial growth |
| Anticancer | 5 - 20 µM | Induction of apoptosis |
| Neuroprotective | Variable | Modulation of neurotransmitter systems |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of aryl aldehydes (e.g., 3-bromobenzaldehyde) with aminopyridazine derivatives, followed by cyclization under acidic or catalytic conditions. Palladium or copper catalysts in solvents like DMF or toluene are often employed to enhance yield and regioselectivity . Post-cyclization, carboxylation via carbon dioxide insertion or oxidation of precursor groups (e.g., hydroxymethyl to carboxylic acid) is performed. Reaction optimization focuses on temperature control (60–120°C) and stoichiometric ratios to minimize side products.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the tetrahydropyridazine ring structure and substituent positions. For example, downfield shifts (~δ 10–12 ppm) in H NMR indicate the presence of the carboxylic acid group .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of the ketone and carboxylic acid) and ~2500–3300 cm (O-H stretch) are diagnostic .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (CHBrNO), while HPLC with UV detection (λ = 210–280 nm) assesses purity (>95% by area normalization) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its anti-proliferative effects?
- Methodological Answer :
- In Vitro Assays : Use prostate cancer cell lines (e.g., PC-3 or LNCaP) for MTT or SRB assays. Dose-response curves (0.1–100 μM) over 48–72 hours assess IC values. Include controls (e.g., cisplatin) and validate via Western blotting for autophagy markers (LC3-II) or mTOR/p70S6K pathway inhibition .
- Mechanistic Studies : Employ siRNA knockdown of autophagy-related genes (e.g., ATG5) to confirm compound specificity. Flow cytometry can quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromo vs. trifluoromethyl groups) on target binding using molecular docking (e.g., Autodock Vina). Prioritize compounds with logP < 3.5 for improved membrane permeability .
- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, serum concentrations). Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm results .
Q. How can the synthesis of this compound be optimized for higher enantiomeric purity?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and use microwave-assisted synthesis to reduce reaction time and energy consumption .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve in GraphPad Prism) to calculate IC. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .
Q. How should researchers address solubility challenges in in vivo studies of this compound?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes. Determine solubility via shake-flask method (pH 7.4 PBS) and validate stability under physiological conditions (37°C, 24 hours) .
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) to enhance lipophilicity, followed by enzymatic hydrolysis in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
